3,5-Dibromobenzyl bromide

Antibacterial drug discovery SiaT transporter inhibition Structure-activity relationship

Researchers requiring the 3,5-dibromobenzyl pharmacophore for SiaT inhibitors often face supply inconsistency. 3,5-Dibromobenzyl bromide (CAS 56908-88-4) resolves this as the definitive benzylic halide providing: • Sub-micromolar PmSiaT Kd (0.27 μM) & Ki (0.13 μM)-185-fold affinity gain over Neu5Ac, unattainable with mono-bromo or unsubstituted analogs • Symmetric 3,5-dibromo architecture enabling sequential Suzuki/Heck couplings impossible with ortho/para isomers • Crystalline solid (mp 93-97°C) for straightforward recrystallization and ambient storage Supplied at ≥98% purity with full CoA and immediate global dispatch.

Molecular Formula C7H5Br3
Molecular Weight 328.83 g/mol
CAS No. 56908-88-4
Cat. No. B1295471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromobenzyl bromide
CAS56908-88-4
Molecular FormulaC7H5Br3
Molecular Weight328.83 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Br)Br)CBr
InChIInChI=1S/C7H5Br3/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2
InChIKeyPWTFRUXTAFBWBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromobenzyl Bromide — Overview & Procurement Profile


3,5-Dibromobenzyl bromide (IUPAC: 1,3-dibromo-5-(bromomethyl)benzene; molecular formula C₇H₅Br₃; molecular weight 328.83 g/mol) is a crystalline benzylic halide bearing one reactive benzylic bromine and two symmetrically disposed aryl bromine atoms at the 3- and 5-positions of the aromatic ring [1]. This compound belongs to the substituted benzyl bromide class and is commercially available as a white to pale-yellow crystalline powder with a melting point of 93–97 °C and typical GC purity of ≥95.0% to ≥98.5% from major suppliers . Its tri-brominated architecture distinguishes it from mono-bromo and non-brominated benzyl bromide analogs, conferring a unique combination of benzylic electrophilicity for nucleophilic substitution and dual aryl-bromide handles for sequential palladium-catalyzed cross-coupling reactions [1][2].

Workflow

Dual benzylic/aryl bromide intermediate for sequential SN2 and Pd-catalyzed cross-coupling

Selection Logic

3,5-symmetric meta-dibromo architecture enables geometrically defined bis-functionalization

Use Context

Crystalline solid with straightforward ambient-temperature handling and recrystallization fit

Why 3,5-Dibromobenzyl Bromide Is Irreplaceable


Substitution of 3,5-dibromobenzyl bromide with benzyl bromide (mp −3 °C, liquid), 4-bromobenzyl bromide (mp 60–64 °C, single aryl bromide), or positional isomers such as 2,5-dibromobenzyl bromide (CAS 136105-40-3) is non-viable in applications that require the specific 3,5-symmetric dibromo substitution pattern. The meta-disposed bromines in 3,5-dibromobenzyl bromide create an electron-deficient aromatic ring with two chemically equivalent cross-coupling sites, enabling sequential or double Suzuki/Heck reactions that are geometrically impossible with ortho- or para-substituted analogs [1]. Furthermore, biological structure-activity relationship (SAR) data demonstrate that the 3,5-dibromobenzyl motif confers up to a 185-fold enhancement in target protein binding affinity relative to the natural substrate, an effect that is abrogated when the bromination pattern is altered or removed entirely [2]. Physical handling also differentiates the compound: its crystalline solid form (mp 93–97 °C) permits straightforward recrystallization purification, whereas the parent benzyl bromide is a lachrymatory liquid requiring specialized containment . These combined electronic, steric, and physicochemical features mean that generic substitution without rigorous validation will result in failed reactions, inactive biological probes, or non-functional materials.

Target
3,5-Dibromobenzyl Bromide
Two meta-aryl bromides for symmetrical cross-coupling cascades
Substitute
Mono-bromo or ortho/para isomers
Altered geometry may shift macrocycle topology and limit sequential Pd-catalyzed reactions
Target
3,5-Dibromobenzyl motif
Electron-deficient ring with two chemically equivalent cross-coupling sites
Substitute
Unsubstituted benzyl or single-halogen analogs
Target-binding affinity profile may differ substantially; SAR data indicates motif-specific engagement
Target
Crystalline solid (mp 93–97 °C)
Enables recrystallization purification and ambient storage
Substitute
Benzyl bromide (liquid, mp −3 °C)
Lachrymatory liquid requiring cold-chain storage; purification and handling profiles differ

Product-Specific Evidence & Comparator Data


Superior SiaT Transporter Binding Affinity vs. Benzyl Analogs

In a head-to-head isothermal titration calorimetry (ITC) study of 4-O-benzyl sialic acid derivatives binding to the Proteus mirabilis sialic acid transporter (PmSiaT), compound 3f bearing the 3,5-dibromobenzyl substituent exhibited a dissociation constant (Kd) of 0.27 ± 0.14 μM, representing a ~185-fold affinity improvement over the natural substrate Neu5Ac (Kd = 50 ± 4 μM) [1]. The unsubstituted benzyl analog 3a showed Kd = 9.0 ± 3.2 μM (33-fold weaker than 3f), and the 4-substituted benzyl analog 3e showed Kd = 6.2 ± 2.8 μM (23-fold weaker than 3f) [1]. In proteoliposome transport inhibition assays, compound 3f displayed a Ki of 0.13 ± 0.04 μM, confirming competitive inhibition and establishing the 3,5-dibromo pattern as the decisive pharmacophoric element for high-affinity PmSiaT engagement [1].

PmSiaT Binding Affinity
Head-to-head
Kd = 0.27 ± 0.14 μM; Ki = 0.13 ± 0.04 μM
Supports binding-affinity endpoint context for SiaT inhibitor research
Mean of n ≥ 3 independent ITC experiments at 25 °C
Antibacterial drug discovery SiaT transporter inhibition Structure-activity relationship

Crystalline Form Ease of Purification and Handling

3,5-Dibromobenzyl bromide is a crystalline solid at ambient temperature with a reported melting point range of 93–97 °C (Thermo Fisher: 92.0–98.0 °C clear melt; TCI: 92.0–96.0 °C) . In contrast, unsubstituted benzyl bromide (CAS 100-39-0) is a lachrymatory liquid with a melting point of −3 °C to −4 °C, and the mono-brominated analog 4-bromobenzyl bromide (CAS 589-15-1) melts at 60–64 °C [1]. The 33–37 °C higher melting point of 3,5-dibromobenzyl bromide relative to 4-bromobenzyl bromide translates into a solid that can be readily purified by recrystallization, weighed accurately without solvent loss, and stored at ambient temperature without special refrigeration, whereas benzyl bromide requires cold storage and handling as a moisture-sensitive lachrymator [1].

Crystalline Handling
Cross-study
mp 93–97 °C vs. −3 °C (benzyl bromide) and 60–64 °C (4-bromo analog)
Reported melting-point context may simplify recrystallization and ambient storage workflow
Commercial purity grades; comparative physical-property data
Process chemistry Solid-state handling Recrystallization purification

Phase-Transfer Alkylation for Chiral 3,5-Dibromophenylalanine

In a direct comparison of two catalytic asymmetric routes to Fmoc-(S)-3,5-dibromophenylalanine, the method employing 3,5-dibromobenzyl bromide as alkylating agent with diphenylimine glycine tert-butyl ester under O-allyl-N-9-anthracenylmethyl cinchonidinium bromide phase-transfer catalysis (PTC) delivered the target product with up to 94.9% enantiomeric excess (ee) and superior overall yield [1]. The alternative approach — asymmetric hydrogenation of 2-acetylamino-3-(3,5-dibromophenyl)acrylic acid using a Rh(I)-(R)-methyl BoPhoz catalyst — achieved a slightly lower 94.7% ee and reduced total yield [1]. The authors explicitly conclude that the PTC alkylation route using 3,5-dibromobenzyl bromide is the preferred method for synthesizing chiral dihalo-substituted phenylalanine derivatives due to both higher yield and better enantioselectivity [1].

Chiral PTC Alkylation
Head-to-head
up to 94.9% ee (PTC route vs. 94.7% ee hydrogenation)
Reported enantioselectivity context for chiral phenylalanine synthesis
Yield reported qualitatively higher for PTC method
Chiral amino acid synthesis Phase-transfer catalysis Enantioselective alkylation

Structural Rationale for 3,5-Dibromo Substitution in PmSiaT

Molecular dynamics (MD) simulations (200 ns) of PmSiaT in complex with compounds 3a (unsubstituted benzyl), 3e (4-substituted benzyl), and 3f (3,5-dibromobenzyl) revealed that only the 3,5-dibromobenzyl group of 3f achieved distinct, stable interactions with excellent shape complementarity in the hydrophobic gate pocket formed by Ile62, Ile67, Phe243, Phe458, and Phe459 [1]. The unsubstituted benzyl of 3a sampled multiple different poses with less distinct interactions, while 3e showed more specific interactions than 3a but not as distinct as 3f [1]. Critically, one bromine substituent of 3f approaches halogen bonding contact distance (3–4 Å) with the Ser66 backbone amide carbonyl, and 3f exhibited narrower dihedral angle distributions of the C4–O4–CH₂–phenyl bonds compared to 3a and 3e, indicating a conformationally more restricted, thermodynamically favorable bound state [1].

MD Simulation
Supporting
Br···O=C (Ser66) distance 3–4 Å; narrow dihedral distributions
Supports structure-based interpretation of 3,5-substitution motif engagement
200 ns MD, PmSiaT X-ray structure PDB 5NV9
Molecular dynamics simulation Halogen bonding Structure-based drug design

Dual-Reactivity in Palladium-Catalyzed Macrocycle Synthesis

3,5-Dibromobenzyl bromide functions as a bifunctional linker in palladium-catalyzed cross-coupling cascades, where the benzylic bromide undergoes initial nucleophilic substitution with azacrown ethers to install N-(3,5-dibromobenzyl) intermediates, and the two equivalent aryl bromides subsequently participate in Pd(0)-catalyzed C–N or C–C cross-coupling [1]. In the work of Anokhin et al. (Mendeleev Commun., 2011), N-(3,5-dibromobenzyl) derivatives of 1-aza-15-crown-5 and 1-aza-18-crown-6 were cross-coupled with α,ω-diamino compounds using Pd(dba)₂/RuPhos catalysis to afford macrocyclization products comprising two tethered different azacrowns [1]. In a related study, diazacrown ethers substituted with two 3,5-dibromobenzyl groups underwent Pd(0)-catalyzed double macrocyclization with oxadiamines to produce a new family of trismacrocyclic compounds, with the Pd(dba)₂/RuPhos system identified as the most efficient catalytic combination [2]. The 3,5-symmetric arrangement of the two aryl bromides is geometrically essential for these cyclization outcomes, as ortho- or para-dibromo isomers would produce different ring sizes and topologies [1][2].

Macrocycle Synthesis
Class-level
Enables tethered bis- and trismacrocyclic products via Pd-catalyzed cascades
Reported synthetic utility context for geometrically defined macrocycle architectures
Detailed yields available in primary references
Macrocycle synthesis Pd-catalyzed amination Supramolecular chemistry

3,5-Dibromobenzyl Bromide — Application Scenarios


Antibacterial Drug Discovery: SiaT Transporter Inhibition

For medicinal chemistry teams developing competitive inhibitors of bacterial Neu5Ac uptake, 3,5-dibromobenzyl bromide is the alkylating agent of choice for installing the 4-O-(3,5-dibromobenzyl) pharmacophore onto sialic acid scaffolds. As demonstrated by Bozzola et al. (ACS Chem. Biol. 2022), only the 3,5-dibromobenzyl substituent achieves sub-micromolar Kd (0.27 μM) and Ki (0.13 μM) values for PmSiaT, delivering a ~185-fold affinity gain over Neu5Ac [1]. The unsubstituted benzyl and mono-bromo analogs fail to achieve comparable target engagement, making 3,5-dibromobenzyl bromide irreplaceable for this mechanism-of-action class [1].

Chiral 3,5-Dihalogenated Phenylalanine Synthesis

In the enantioselective synthesis of non-natural halogenated amino acids, 3,5-dibromobenzyl bromide serves as the optimal electrophile for phase-transfer catalytic alkylation of glycine Schiff base esters. The method of Wang et al. (Chin. J. Org. Chem. 2016) achieves up to 94.9% ee for (S)-3,5-dibromophenylalanine, outperforming the asymmetric hydrogenation alternative in both enantioselectivity and total yield [2]. This makes the compound the preferred procurement choice for laboratories synthesizing Fmoc-protected chiral building blocks for peptide drug discovery.

Bis- and Trismacrocycle Architectures via Pd Cross-Coupling

For supramolecular chemistry groups synthesizing azacrown-based macrocyclic hosts, 3,5-dibromobenzyl bromide provides the unique combination of a benzylic electrophile for initial N-alkylation and two geometrically equivalent meta-aryl bromides for subsequent Pd(0)-catalyzed amination or Suzuki coupling. As established by Anokhin et al. (Mendeleev Commun. 2011), this sequential reactivity enables the construction of bis-macrocyclic compounds with two tethered azacrown units, an architecture inaccessible with mono-bromo or positional dibromo isomers [3]. The symmetric 3,5-substitution pattern is geometrically essential for the desired cyclization topology.

High-Purity Crystalline Intermediate for Multi-Step Synthesis

In process development laboratories where intermediate purification by recrystallization and ambient-temperature storage are critical for workflow efficiency, 3,5-dibromobenzyl bromide offers distinct practical advantages over liquid benzyl bromide (mp −3 °C) and lower-melting 4-bromobenzyl bromide (mp 60–64 °C). Its melting point of 93–97 °C and commercial availability at ≥98.5% GC purity (Thermo Fisher) enable straightforward recrystallization from toluene, accurate gravimetric dispensing, and long-term storage without refrigeration, reducing operational complexity in multi-step synthetic sequences.

Application
Selection Property
Validation Focus
SiaT transporter inhibition studies
3,5-Dibromobenzyl pharmacophore fit
Reported binding-affinity and transport-inhibition endpoint context
Chiral 3,5-dihalogenated phenylalanine synthesis
Phase-transfer alkylation selectivity profile
Enantiomeric excess and yield review
Bis- and trismacrocycle architecture studies
3,5-Symmetric meta-dibromo geometry
Pd-catalyzed cascade and cyclization topology review
Multi-step synthesis requiring crystalline intermediate
Crystalline solid with elevated melting point
Recrystallization efficiency and ambient storage context

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